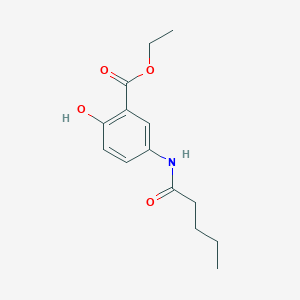![molecular formula C28H23ClN2O2 B308978 N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308978.png)
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide is not fully understood, but it is thought to act by disrupting the function of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the inhibition of amyloid-beta plaque formation in Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high potency and specificity, which allows for precise targeting of cancer cells and neurodegenerative disease pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that effectively target its therapeutic effects.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide, including:
1. Further investigation of the mechanisms of action of this compound, particularly in the inhibition of cancer cell growth and amyloid-beta plaque formation.
2. Development of more efficient synthesis methods for this compound, which would allow for larger-scale production and more widespread use in lab experiments.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as inflammation and oxidative stress-related disorders.
4. Development of new formulations of this compound that can improve its bioavailability and efficacy in vivo.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in other diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 3,3-diphenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with 2-nitrobenzoyl chloride to form the final product, which is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-[(3,3-diphenylpropanoyl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation as a potential cancer therapy.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease, and to improve cognitive function in animal models of the disease.
Propiedades
Fórmula molecular |
C28H23ClN2O2 |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c29-22-15-17-23(18-16-22)30-28(33)24-13-7-8-14-26(24)31-27(32)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,30,33)(H,31,32) |
Clave InChI |
HSXXOSFKEDFXIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



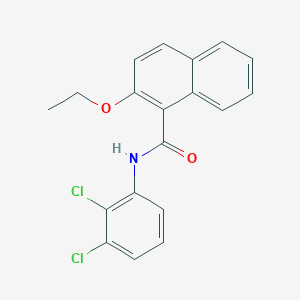
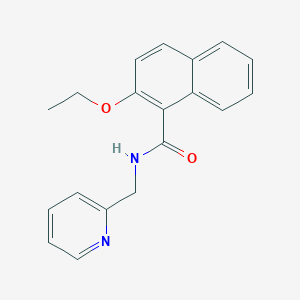
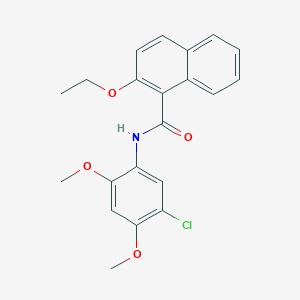
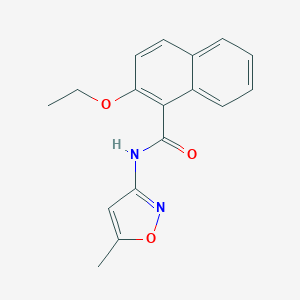
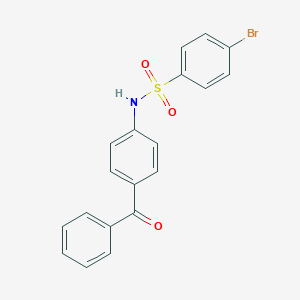
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
